1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one
Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one typically involves the reaction of 4-acetylpiperazine with 2-chlorobutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution Reactions: Formation of substituted piperazine derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the biological activity of piperazine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one involves its interaction with specific molecular targets in the body. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission .
Molecular Targets and Pathways:
Enzymes: Acetylcholinesterase, monoamine oxidase, and other enzymes involved in neurotransmitter metabolism.
Receptors: Serotonin receptors, dopamine receptors, and other G-protein coupled receptors.
Comparison with Similar Compounds
1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one can be compared with other piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)-2-chlorobutan-1-one: Similar structure but with a methyl group instead of an acetyl group, leading to different biological activities.
1-(4-Benzylpiperazin-1-yl)-2-chlorobutan-1-one: Contains a benzyl group, which may enhance lipophilicity and membrane permeability.
1-(4-Phenylpiperazin-1-yl)-2-chlorobutan-1-one: The phenyl group can increase the compound’s affinity for certain receptors and enzymes.
Uniqueness: The presence of the acetyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and drug design .
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-chlorobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-3-9(11)10(15)13-6-4-12(5-7-13)8(2)14/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPSXYNVLPZUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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